5-Methoxy-1,2-dimethyl-1H-indole
Overview
Description
5-Methoxy-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .
Mechanism of Action
Target of Action
5-Methoxy-1,2-dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole derivatives, including this compound, can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may play a role in similar biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse due to its interaction with multiple targets. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A . Other derivatives have shown anti-inflammatory and analgesic activities . .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1,2-dimethyl-1H-indole has been found to interact with multiple receptors, making it useful in developing new derivatives
Cellular Effects
This compound has been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 5-methoxyindole with methylating agents under basic conditions. For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 5-methoxy-1-(phenylsulfonyl)indole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-2,3-diones, indoline derivatives, and various substituted indoles .
Scientific Research Applications
5-Methoxy-1,2-dimethyl-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindole
- 5-Methoxy-2-methylindole
- 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
Uniqueness
5-Methoxy-1,2-dimethyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-methoxy-1,2-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODAUNMFUIXBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344908 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17591-06-9 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxy-1,2-dimethylindole in the development of new materials?
A: 5-Methoxy-1,2-dimethylindole plays a crucial role as a building block in synthesizing dihetarylethenes, a class of organic compounds known for their photochromic properties []. Photochromic materials reversibly change color upon exposure to light, making them highly interesting for applications like photochromic lenses, optical data storage, and molecular switches.
Q2: How does the structure of 5-Methoxy-1,2-dimethylindole contribute to the photochromic properties of the dihetarylethenes?
A: While the abstract doesn't delve into specific structural details, it's important to note that dihetarylethenes typically consist of two heterocyclic rings linked by an alkene bridge. The researchers synthesized asymmetric dihetarylethenes using 5-Methoxy-1,2-dimethylindole as one of the heterocyclic units []. The specific arrangement and electronic properties of these units, including 5-Methoxy-1,2-dimethylindole, influence the molecule's ability to undergo light-induced isomerization, leading to the observed photochromic behavior.
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